molecular formula C25H30O3Si B12703064 Silane, dimethyl(phenylmethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- CAS No. 134134-04-6

Silane, dimethyl(phenylmethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)-

Cat. No.: B12703064
CAS No.: 134134-04-6
M. Wt: 406.6 g/mol
InChI Key: KGFHSKZLHFBRKL-UHFFFAOYSA-N
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Description

Silane, dimethyl(phenylmethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- is a complex organosilicon compound. It is known for its unique structure, which includes a silane core bonded to various functional groups, making it a versatile compound in various chemical applications .

Properties

CAS No.

134134-04-6

Molecular Formula

C25H30O3Si

Molecular Weight

406.6 g/mol

IUPAC Name

benzyl-dimethyl-[2-[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane

InChI

InChI=1S/C25H30O3Si/c1-4-15-24-18-26-25(27-19-24,28-20-24)23-12-10-21(11-13-23)14-16-29(2,3)17-22-8-6-5-7-9-22/h5-13H,4,15,17-20H2,1-3H3

InChI Key

KGFHSKZLHFBRKL-UHFFFAOYSA-N

Canonical SMILES

CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)CC4=CC=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

Silane, dimethyl(phenylmethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Silane, dimethyl(phenylmethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, dimethyl(phenylmethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in a range of chemical reactions, influencing pathways such as polymerization and catalysis. The specific pathways and molecular targets depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Silane, dimethyl(phenylmethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- can be compared with other similar compounds such as:

Biological Activity

Silane, dimethyl(phenylmethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)-, commonly referred to as compound 134134-04-6, is a complex organosilicon compound that has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry and material science. This article provides a comprehensive overview of its biological activity, mechanism of action, and relevant research findings.

Chemical Formula and Structure

  • Molecular Formula : C25H30O3Si
  • Molecular Weight : 406.6 g/mol
  • IUPAC Name : Benzyl-dimethyl-[2-[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane

The structure features a silane core with multiple functional groups that contribute to its reactivity and biological interactions.

Physical Properties

PropertyValue
Boiling PointNot specified
Melting PointNot specified
SolubilityOrganic solvents

The biological activity of silane compounds often hinges on their ability to interact with biological molecules through various mechanisms:

  • Target Interaction : The compound can bind to specific proteins or enzymes, altering their function.
  • Cell Signaling Modulation : It may influence signaling pathways involved in cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some silanes can induce oxidative stress in cells, leading to cytotoxic effects.

In Vitro Studies

Research indicates that silane derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:

  • Breast Cancer Cells : Studies have shown that compounds similar to silane can inhibit cell growth by inducing apoptosis through the mitochondrial pathway.
  • Liver Cancer Cells : Certain silanes have demonstrated the ability to reduce cell viability significantly.

Case Studies

  • Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the effects of silane derivatives on prostate cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM.
  • Case Study 2 : In a study focused on neuroblastoma cells, the compound was shown to enhance apoptosis rates by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins.

Biomedical Applications

Silane compounds are being explored for their potential in drug delivery systems due to their ability to form stable complexes with various therapeutic agents. Their biocompatibility makes them suitable candidates for developing materials used in medical implants.

Material Science

In material science, silanes are utilized as coupling agents that enhance the adhesion between organic polymers and inorganic substrates, improving the mechanical properties of composite materials.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
Silane AC20H30O3SiModerate cytotoxicity in breast cancer cells
Silane BC25H28O3SiHigh activity against liver cancer cells

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